molecular formula C13H18N2O B15068051 N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 88630-43-7

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B15068051
CAS No.: 88630-43-7
M. Wt: 218.29 g/mol
InChI Key: JORKKSUCVHWJBE-UHFFFAOYSA-N
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Description

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with nucleic acids. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • N-Ethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
  • N-Butyl-3,4-dihydroisoquinoline-2(1H)-carboxamide

Uniqueness

N-Propyl-3,4-dihydroisoquinoline-2(1H)-carboxamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or butyl analogs.

Properties

CAS No.

88630-43-7

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-propyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C13H18N2O/c1-2-8-14-13(16)15-9-7-11-5-3-4-6-12(11)10-15/h3-6H,2,7-10H2,1H3,(H,14,16)

InChI Key

JORKKSUCVHWJBE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCC2=CC=CC=C2C1

Origin of Product

United States

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